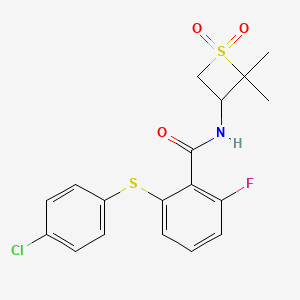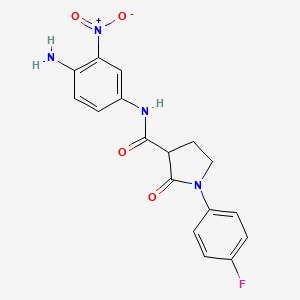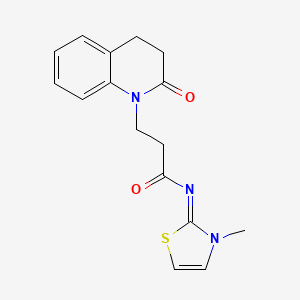![molecular formula C17H18N2O3 B7425403 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate](/img/structure/B7425403.png)
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is an organic compound that features a pyridine ring attached to a phenyl group through a carbonylamino linkage, with a propyl acetate group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate typically involves the following steps:
Formation of the Pyridine-2-carbonylamino Intermediate: This step involves the reaction of pyridine-2-carboxylic acid with an amine to form the pyridine-2-carbonylamino intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a carbonylation reaction.
Attachment of Propyl Acetate Group: Finally, the propyl acetate group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The carbonylamino linkage and propyl acetate group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives share structural similarities.
Phenylpropyl Acetates: Compounds with phenylpropyl acetate groups exhibit similar chemical properties.
Uniqueness
3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[3-(pyridine-2-carbonylamino)phenyl]propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13(20)22-11-5-7-14-6-4-8-15(12-14)19-17(21)16-9-2-3-10-18-16/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBSOCHHFPFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-[3-(4-Fluorophenoxy)propyl]spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7425322.png)
![1-[3-(3-Ethoxy-4-methoxyphenyl)propyl]-3-(2-imidazo[1,2-a]pyridin-2-ylethyl)urea](/img/structure/B7425326.png)
![N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7425343.png)
![3-N,3-N-dimethyl-5-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7425349.png)
![2-[1-(5-chlorothiophen-2-yl)ethylamino]-N-[2-(3,4-difluoroanilino)-2-oxoethyl]acetamide](/img/structure/B7425355.png)
![3-[4-(3-Methylsulfonylphenoxy)anilino]pyrazine-2-carbonitrile](/img/structure/B7425361.png)
![4-[2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]-3-(2-fluorophenyl)piperazin-2-one](/img/structure/B7425369.png)



![N-[4-(methylcarbamoyl)phenyl]-2-(3-nitropyrazol-1-yl)pyridine-4-carboxamide](/img/structure/B7425384.png)

![N-(4,4-dimethyl-2-oxooxolan-3-yl)-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7425409.png)
![2-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]-5-[(5-phenyltetrazol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7425428.png)
